molecular formula C15H15N3O2S2 B2972597 n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide CAS No. 2188646-81-1

n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2972597
CAS No.: 2188646-81-1
M. Wt: 333.42
InChI Key: DNLXTTCRQMAUHX-UHFFFAOYSA-N
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Description

n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, thiazole precursors, and cyanooxane intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid or 2-acetylthiophene.

Uniqueness

n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, including the cyanooxane, thiophene, and thiazole moieties. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-12(22-14(17-10)11-3-2-8-21-11)13(19)18-15(9-16)4-6-20-7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLXTTCRQMAUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3(CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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